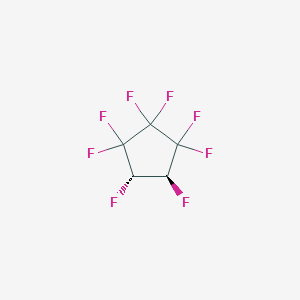
trans-1H,2H-Octafluorocyclopentane
Descripción general
Descripción
trans-1H,2H-Octafluorocyclopentane: is a fluorinated cyclopentane derivative with the molecular formula C5H2F8 and a molecular weight of 214.06 g/mol . This compound is characterized by its high stability and resistance to decomposition, making it an inert gas. It is a liquid at ambient temperature with a predicted boiling point of 55.0±40.0 °C and a predicted density of 1.55±0.1 g/cm³ .
Métodos De Preparación
The preparation of trans-1H,2H-Octafluorocyclopentane involves the synthesis of geometric isomers in polyfluoro-2-butenes. One method explored by Chambers and Palmer (1969) involves the preparation of various isomers, such as 2H-heptafluoro-2-butene, from hexachloro-1,3-butadiene, leading to pure cis and trans isomers of related compounds. Industrial production methods for this compound are not extensively documented, but the synthesis typically emphasizes the importance of geometric isomers.
Análisis De Reacciones Químicas
trans-1H,2H-Octafluorocyclopentane is highly stable and does not undergo significant chemical reactions under normal conditions. It is resistant to oxidation, reduction, and substitution reactions, making it an inert compound. This stability is attributed to the strong carbon-fluorine bonds present in the molecule.
Aplicaciones Científicas De Investigación
trans-1H,2H-Octafluorocyclopentane has several scientific research applications, particularly in the fields of chemistry and materials science. Its high stability and inert nature make it useful as a reference standard in analytical chemistry . Additionally, it is used in the study of fluorinated compounds and their behavior in various solvents. The compound’s unique properties also make it a subject of interest in the development of new materials and chemical processes.
Mecanismo De Acción
Due to its inert nature, trans-1H,2H-Octafluorocyclopentane does not exhibit significant biological activity or interact with molecular targets and pathways. Its primary mechanism of action is its stability and resistance to chemical reactions, which makes it useful as a reference compound in scientific research.
Comparación Con Compuestos Similares
trans-1H,2H-Octafluorocyclopentane can be compared with other fluorinated cyclopentane derivatives, such as trans-1,2-dichlorocyclopentane and trans-1,2-dibromocyclopentane. These compounds share similar structural features but differ in their chemical reactivity and applications. The unique aspect of this compound is its high stability and resistance to decomposition, which sets it apart from other similar compounds.
Propiedades
IUPAC Name |
(4S,5S)-1,1,2,2,3,3,4,5-octafluorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9/h1-2H/t1-,2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEJLBREDQLBKB-LWMBPPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H](C(C(C1(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













